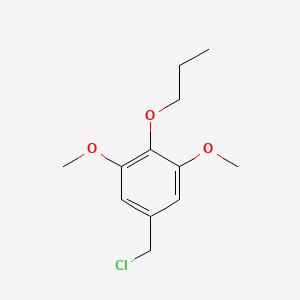
1-(Oct-7-YN-1-YL)cyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oct-7-YN-1-YL)cyclohexan-1-OL is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with an octynyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oct-7-YN-1-YL)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with an appropriate octynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the alkoxide intermediate. This intermediate then undergoes nucleophilic substitution with the octynyl halide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oct-7-YN-1-YL)cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the octynyl group can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alkenyl or alkyl cyclohexanols.
Substitution: Various substituted cyclohexanols depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(Oct-7-YN-1-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Oct-7-YN-1-YL)cyclohexan-1-OL depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The octynyl group can participate in covalent bonding with target molecules, while the cyclohexanol moiety may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Propynyl)cyclohexanol: Similar structure with a propynyl group instead of an octynyl group.
1-(1-Octyn-1-yl)cyclopentanol: Similar structure with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
1-(Oct-7-YN-1-YL)cyclohexan-1-OL is unique due to the presence of the octynyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
133851-78-2 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1-oct-7-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h1,15H,3-13H2 |
Clave InChI |
FRDKELKZVUXJQT-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


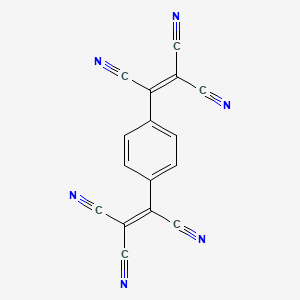
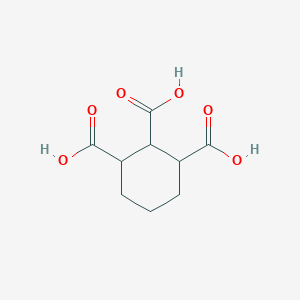
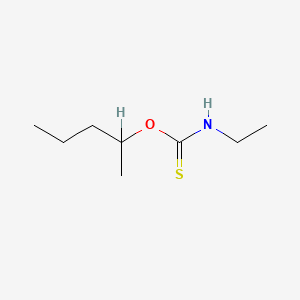
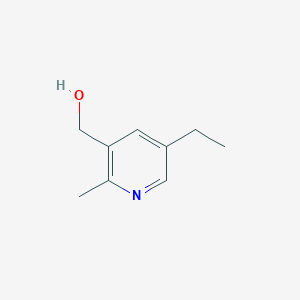
![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
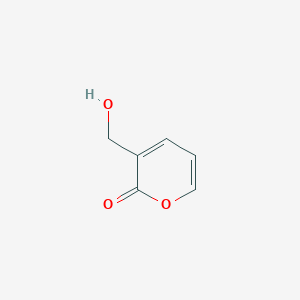
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)

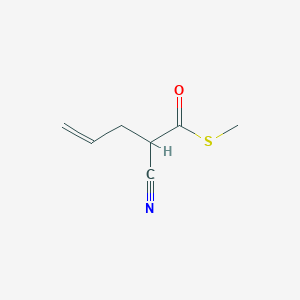
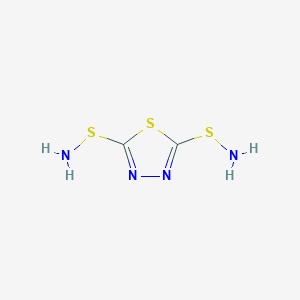
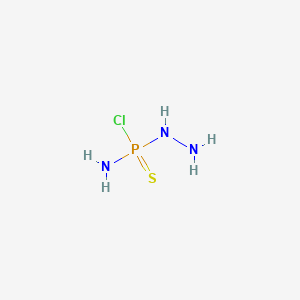

![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)
